molecular formula C13H17N3 B2867578 N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine CAS No. 1340372-07-7

N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine

Cat. No.: B2867578
CAS No.: 1340372-07-7
M. Wt: 215.3
InChI Key: GGSREVACWZUBIQ-UHFFFAOYSA-N
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Description

N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine is a chemical compound with the CAS Number 1340372-07-7 and a molecular formula of C13H17N3, corresponding to a molecular weight of 215.29 g/mol . Its structure features a pyrazole ring substituted with a phenethyl group and an N-methyl methanamine side chain, making it a subject of interest in various research applications. While specific analytical data for this compound is limited, its structural motif is related to other pyrazole derivatives that have been investigated for their potential as antagonists for biological targets, such as the bradykinin B1 receptor . This product is intended for research and development purposes only. It is strictly for use in a laboratory setting and is not intended for human, therapeutic, or veterinary diagnostic use. Researchers are responsible for conducting all necessary analyses to confirm the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-14-11-13-7-9-15-16(13)10-8-12-5-3-2-4-6-12/h2-7,9,14H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSREVACWZUBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NN1CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340372-07-7
Record name methyl({[1-(2-phenylethyl)-1H-pyrazol-5-yl]methyl})amine
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Preparation Methods

Protection of 3-Aminopyrazole

Initial synthesis routes often begin with 3-aminopyrazole, a commercially available precursor. Protection of the primary amine is critical to avoid competing reactions during subsequent alkylation. Pivaloyl chloride emerges as a preferred protecting agent, reacting with 3-aminopyrazole in dichloromethane (DCM) with triethylamine as a base. This yields N-pivaloyl-1H-pyrazol-3-amine, characterized by NMR and HPLC monitoring.

Regioselective Alkylation

Alkylation at pyrazole’s nitrogen or carbon centers demands precise control. For C-2 functionalization, 4-chloro-benzenesulfonic acid 2,2-dimethyl-dioxolan-4-ylmethyl ester serves as an alkylating agent. In anhydrous 1,4-dioxane with sodium tert-butoxide, reflux conditions (90–110°C) facilitate nucleophilic substitution, affording the alkylated intermediate. Lithium salt additives (e.g., LiCl) enhance regioselectivity, favoring N1 over N2 alkylation by stabilizing transition states.

Deprotection and Functionalization

Post-alkylation, the pivaloyl group is cleaved under basic hydrolysis. Aqueous NaOH (2.5 M) in methanol at 70°C for 40 hours liberates the primary amine, which undergoes reductive methylation. Formaldehyde and sodium cyanoborohydride in methanol selectively methylate the amine, yielding the N-methyl derivative. UPLC and 1H-NMR validate product purity, with δ 1.2 ppm (s, 9H) confirming pivaloyl removal.

Cyclocondensation Strategies

Pyrazole ring construction via cyclocondensation offers an alternative route. 1-Phenyl-3-(2-phenylethyl)-1,3-diketone reacts with methylhydrazine in ethanol under reflux, forming the pyrazole core with pre-installed substituents. This method circumvents post-synthetic modifications but requires specialized diketones, often synthesized via Claisen condensations. Yields remain moderate (50–65%) due to steric hindrance from the 2-phenylethyl group.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

For late-stage diversification, Suzuki coupling introduces the 2-phenylethyl moiety. Bromopyrazole precursors, synthesized via bromination of N-methyl-1H-pyrazole-3-methanamine with NBS, react with 2-phenylethylboronic acid under Pd(PPh3)4 catalysis. Optimized conditions (K2CO3, DMF/H2O, 80°C) achieve 70–75% yields, though boronic acid accessibility limits scalability.

Negishi Coupling

Organozinc reagents offer enhanced reactivity for alkyl group transfer. 2-Phenylethylzinc bromide , prepared from 1-bromo-2-phenylethane and Zn dust, couples with iodopyrazole intermediates using Pd(dba)2. This method excels in regioselectivity but demands anhydrous conditions and inert atmospheres, complicating large-scale applications.

Comparative Analysis of Methodologies

Method Yield (%) Regioselectivity Scalability Cost Efficiency
Alkylation 60–75 High (N1 > N2) High Moderate
Cyclocondensation 50–65 Moderate Low Low
Suzuki Coupling 70–75 High Moderate High
Negishi Coupling 65–70 High Low High

Alkylation routes dominate industrial settings due to operational simplicity, whereas cross-coupling methods suit small-scale, high-value syntheses. Cyclocondensation remains niche, reserved for bespoke diketone availability.

Experimental Optimization and Challenges

Solvent and Base Selection

Polar aprotic solvents (DMF, dioxane) optimize alkylation kinetics, while sodium tert-butoxide ensures efficient deprotonation. In contrast, protic solvents (methanol, water) facilitate hydrolysis but risk side reactions. Patent data highlight ethyl acetate as ideal for extractions, minimizing emulsions.

Temperature and Reaction Monitoring

Reflux conditions (100–110°C) accelerate alkylation but risk thermal decomposition. HPLC tracking at 2-hour intervals ensures reaction completion, with quenching via aqueous workup preventing over-alkylation. For instance, incomplete reactions necessitate additional base and alkylating agent, as seen in UPLC analyses.

Crystallization and Purification

Crude products often crystallize from ethanol/water mixtures, achieving >95% purity. Silica gel chromatography resolves N1/N2 regioisomers, though gradient elution (hexane/ethyl acetate) prolongs purification. Patent examples report final isolation via vacuum distillation, yielding crystalline solids.

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the phenylethyl group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Positional Isomerism :
  • [1-(2-Phenylethyl)-1H-pyrazol-5-yl]methanamine (CAS: 1339091-15-4): This positional isomer shifts the phenylethyl group to position 1 and the methanamine to position 3.
Methyl vs. Phenylethyl Substituents :
  • In contrast, the phenylethyl group in the target compound introduces aromatic π-π stacking capabilities, which may enhance binding to hydrophobic pockets in enzymes or receptors .
Electron-Withdrawing Groups :
  • N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine (PubChem CID: 24229664):
    The trifluoromethyl (CF₃) group at position 3 increases metabolic stability due to its electronegativity and resistance to oxidation. However, this substitution reduces basicity at the pyrazole nitrogen compared to the target compound’s unsubstituted ring .

Heterocyclic and Aromatic Modifications

Thienyl vs. Phenyl Groups :
  • N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-yl]-methanamine dihydrochloride (CAS: 1231953-79-9):
    Replacing the phenyl group with a thienyl introduces sulfur-mediated hydrogen bonding and altered aromaticity. Thienyl’s smaller size may improve solubility but reduce π-π interactions compared to the phenylethyl group in the target compound .
Chromone-Based Analogs :
  • 2-(2-Phenylethyl)chromones ():
    These compounds replace the pyrazole with a chromone scaffold, adding a ketone and oxygen atom. This modification enhances hydrogen-bonding capacity and redox activity, diverging from the pyrazole-based target compound’s mechanism in plant growth modulation .

Pharmacological and Agrochemical Activity

  • Triple Response Induction in Plants :
    Pyrazole derivatives like those in and are tested for inducing ethylene-mediated triple responses in Arabidopsis. The target compound’s phenylethyl group may enhance auxin-like activity compared to trimethylated analogs, though direct biological data are pending .
  • Multitarget Ligands :
    Analog 3f (N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine) demonstrates activity as a multitarget ligand, with the fluorophenyl group improving CNS penetration. The target compound’s lack of fluorine may limit blood-brain barrier crossing but reduce off-target effects .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Water Solubility Key Substituents
Target Compound 201.27 ~2.8 Low 2-(2-Phenylethyl), N-methyl
[1-(2-Phenylethyl)-1H-pyrazol-5-yl]methanamine 201.27 ~2.7 Low Positional isomer
N-methyl-1-(1,3,5-trimethyl-pyrazol-4-yl)methanamine 167.24 ~1.9 Moderate Trimethyl groups
N-Methyl-2-[1-methyl-3-(trifluoromethyl)pyrazol-5-yl]benzylamine 269.27 ~3.5 Very Low CF₃, benzylamine

*Calculated using fragment-based methods.

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